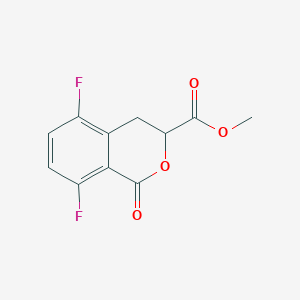

methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5,8-difluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O4/c1-16-10(14)8-4-5-6(12)2-3-7(13)9(5)11(15)17-8/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIICCZLCBUEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2C(=O)O1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of advanced materials, such as organic photovoltaic devices and non-fullerene acceptors.

Wirkmechanismus

The mechanism by which methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Pharmacopeial Standards

A key structural analogue is 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (). Both compounds share:

- Fluorinated aromatic systems : The target compound has difluoro substitution (5,8-positions), while the analogue has a single 4-fluoro group on a phenyl ring.

- Oxygen-containing heterocycles : The target features a 2-benzopyran core, whereas the analogue contains a dihydroisobenzofuran ring.

- Functional groups : The ester group in the target contrasts with the carboxamide in the analogue, influencing solubility and reactivity.

Table 1: Structural Comparison

Spectroscopic and Computational Analysis

High-field NMR and quantum chemical methods are critical for structural validation and comparison. For example:

- NMR Dereplication : Accurate chemical shift reporting (e.g., coupling constants) enables differentiation between the target compound and analogues like acremine P, whose structure was revised using calculated vs. experimental NMR data.

- Electronic Effects: The 5,8-difluoro substitution in the target compound introduces electron-withdrawing effects, altering its NMR chemical shifts compared to mono-fluoro analogues.

Activity Prediction via Structural Similarity

Topology-based graph similarity methods () predict bioactivity by comparing subgraphs (e.g., fluorinated rings, ester groups). In contrast, traditional methods rely on predefined descriptors like logP or hydrogen-bond donors. For the target compound:

- The 2-benzopyran core may enhance binding to cytochrome P450 enzymes due to planar rigidity.

- The methyl ester group improves membrane permeability compared to carboxamide-containing analogues ().

Research Findings and Implications

- Structural Flexibility vs.

- Fluorine Positioning: Difluoro substitution (target) enhances electronegativity and lipophilicity compared to mono-fluoro analogues, influencing pharmacokinetics.

- Regulatory Considerations : Pharmacopeial standards (e.g., USP dissolution testing) may differ for esters vs. amides due to solubility variations, necessitating method-specific labeling ().

Biologische Aktivität

Methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS Number: 1773434-87-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on current research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1773434-87-9 |

| Molecular Formula | C11H8F2O4 |

| Molecular Weight | 242.1756 |

Antimicrobial Activity

Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens.

The antimicrobial activity is primarily attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymes. For instance, structural modifications in coumarin analogues have shown to enhance their interaction with bacterial ribosomes and DNA gyrase, leading to increased antibacterial efficacy.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that:

- Fluorine Substituents : The presence of fluorine atoms at positions 5 and 8 significantly enhances the compound's lipophilicity and membrane permeability.

- Carboxylate Group : The carboxylate moiety is crucial for maintaining solubility and facilitating interaction with microbial targets.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of various coumarin derivatives against selected pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Methyl 5,8-difluoro... | 12.5 | Staphylococcus aureus |

| Methyl 5,8-difluoro... | 25 | Escherichia coli |

| Methyl 5,8-difluoro... | 6.25 | Candida albicans |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity in vitro.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

- Colon Cancer Model : In a xenograft model of colon cancer, administration of methyl 5,8-difluoro... led to a decrease in tumor size by approximately 40% compared to control groups. Histological analysis indicated increased apoptotic cells within the tumor tissue.

Vorbereitungsmethoden

Fluorinated Coumarin Core Construction

- Starting from appropriately substituted hydroxybenzaldehydes or phenols, fluorine atoms are introduced at the 5 and 8 positions via selective electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

- Alternatively, commercially available fluorinated phenols can be used as precursors to ensure regioselectivity.

Formation of the 3,4-Dihydro-1H-2-benzopyran-1-one Ring

- The fluorinated phenol derivative undergoes condensation with malonic acid derivatives or ethyl acetoacetate under Knoevenagel condensation conditions.

- The intermediate α,β-unsaturated acid or ester then cyclizes intramolecularly to form the lactone ring, often facilitated by acid catalysts such as p-toluenesulfonic acid or Lewis acids.

Esterification to Methyl Carboxylate

- The carboxylic acid intermediate is esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl gas) or via methylation agents like diazomethane to yield the methyl ester.

Detailed Example Procedure (Based on Patent Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Fluorination | NFSI, acetonitrile, 0-25°C, 2-4 h | Electrophilic fluorination of hydroxybenzaldehyde to introduce fluorines at 5 and 8 positions | 75-85 |

| 2. Knoevenagel Condensation | Ethyl acetoacetate, piperidine catalyst, reflux in ethanol, 4-6 h | Condensation to form α,β-unsaturated ester intermediate | 80-90 |

| 3. Cyclization | p-Toluenesulfonic acid, toluene, reflux, 3 h | Intramolecular lactonization to form benzopyranone ring | 70-80 |

| 4. Esterification | Methanol, sulfuric acid catalyst, reflux, 6 h | Conversion of acid to methyl ester | 85-90 |

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and ring formation.

- Fluorine NMR (¹⁹F NMR) is used to verify the position and number of fluorine atoms.

- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) confirm purity and molecular weight.

- Reaction optimization studies indicate that controlling temperature and reaction time during fluorination is critical to avoid over-fluorination or side reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination reagent | NFSI or Selectfluor | Electrophilic fluorination preferred |

| Solvent for fluorination | Acetonitrile or dichloromethane | Polar aprotic solvents enhance selectivity |

| Condensation catalyst | Piperidine or triethylamine | Base catalysis for Knoevenagel reaction |

| Cyclization catalyst | p-Toluenesulfonic acid | Acid catalysis for lactone formation |

| Esterification method | Methanol with acid catalyst | Acidic reflux or diazomethane methylation |

Q & A

Q. What are the recommended safety protocols for handling methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate in laboratory settings?

Methodological Answer:

- Engineering Controls: Ensure proper ventilation (e.g., fume hoods) and avoid dust formation during handling .

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use NIOSH-approved safety glasses and face shields .

- Skin Protection: Inspect gloves (e.g., nitrile) before use; remove without touching outer surfaces to prevent contamination .

- Respiratory Protection: Use particulate filters if dust exposure is likely, as fluorinated benzopyrans may cause respiratory irritation .

- Decontamination: Wash hands thoroughly after handling and dispose of contaminated materials via authorized waste management .

Q. What synthetic methodologies are reported for preparing derivatives of 3,4-dihydro-1H-2-benzopyran-3-carboxylate?

Methodological Answer:

- Key Steps:

- Core Synthesis: Cyclization of substituted salicylaldehydes with β-ketoesters under acidic conditions to form the benzopyran scaffold .

- Fluorination: Introduce fluorine atoms at positions 5 and 8 via electrophilic aromatic substitution (e.g., using Selectfluor®) .

- Esterification: Methylation of the carboxyl group using methanol and catalytic sulfuric acid .

- Validation: Confirm regiochemistry via H NMR (e.g., coupling constants for diastereotopic protons) and mass spectrometry .

Q. How should researchers approach the characterization of this compound using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm) and ester C-O-C vibrations (~1250 cm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with accurate mass (<5 ppm error) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the conformational stability of this compound?

Methodological Answer:

Q. What experimental designs are suitable for investigating the environmental fate of such fluorinated benzopyran derivatives?

Methodological Answer:

- Framework: Adopt the INCHEMBIOL project’s approach for studying environmental-chemical properties :

- Abiotic Transformations:

- Hydrolysis studies at varying pH (e.g., track degradation via HPLC).

- Photolysis under UV light to assess persistence .

2. Biotic Transformations: - Use soil microcosms to study microbial degradation.

- Measure bioaccumulation in model organisms (e.g., Daphnia magna) .

3. Statistical Design: Apply split-plot designs to account for variables like temperature and microbial activity .

Q. How can contradictions in reactivity data between similar benzopyran derivatives be resolved?

Methodological Answer:

- Case Study: If fluorinated vs. non-fluorinated analogs show divergent reactivity:

- Electronic Analysis: Compare Hammett σ values for fluorine substituents to quantify electron-withdrawing effects .

- Steric Effects: Use X-ray crystallography or DFT to assess steric hindrance at the reaction site .

- Solvent Screening: Test reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents to isolate solvent effects .

- Data Reconciliation: Apply multivariate regression to decouple electronic, steric, and solvent contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.